BIS(2-METHOXYETHOXY)METHANE

Description

Nomenclature and Chemical Identity in Academic Contexts

BIS(2-METHOXYETHOXY)METHANE, a significant compound in chemical research, is known by several names depending on the context. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,5,7,10-tetraoxaundecane. sigmaaldrich.com This name structurally defines the molecule as an eleven-carbon chain with four oxygen atoms at specific positions. Another accepted IUPAC name is 1-methoxy-2-(2-methoxyethoxymethoxy)ethane. smolecule.comchemicalbook.com

In various industrial and commercial settings, it is often referred to as formaldehyde (B43269) 2-methoxyethyl acetal (B89532) or ethylene (B1197577) glycol monomethyl ether formal. guidechem.com These names highlight its functional group as an acetal derived from formaldehyde and 2-methoxyethanol (B45455). The compound is also commonly known by its descriptive name, this compound, which clearly indicates its composition of two 2-methoxyethoxy groups attached to a central methane (B114726) carbon.

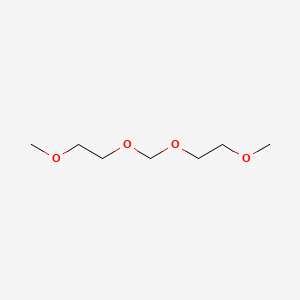

To ensure unambiguous identification across different databases and software, standardized chemical identifiers are used. The CAS Registry Number for this compound is 4431-83-8. smolecule.comchemicalbook.comguidechem.com Its molecular formula is C₇H₁₆O₄, and it has a molecular weight of 164.2 g/mol . smolecule.comwikidata.org The structure can be represented by the SMILES string COCCOCOCCOC and the InChI key QWRBKBNCFWPVJX-UHFFFAOYSA-N. sigmaaldrich.comsmolecule.comguidechem.com

Chemical Identity Table

| Identifier | Value |

| Systematic IUPAC Name | 2,5,7,10-tetraoxaundecane sigmaaldrich.com |

| Other IUPAC Name | 1-methoxy-2-(2-methoxyethoxymethoxy)ethane smolecule.comchemicalbook.com |

| Common Names | This compound, Formaldehyde 2-methoxyethyl acetal, Ethylene glycol monomethyl ether formal guidechem.com |

| CAS Registry Number | 4431-83-8 smolecule.comchemicalbook.comguidechem.com |

| Molecular Formula | C₇H₁₆O₄ smolecule.comwikidata.org |

| Molecular Weight | 164.2 g/mol smolecule.comwikidata.org |

| SMILES | COCCOCOCCOC smolecule.comguidechem.comwikidata.org |

| InChI Key | QWRBKBNCFWPVJX-UHFFFAOYSA-N sigmaaldrich.comsmolecule.comguidechem.com |

Historical Overview of Research and Development

The history of this compound dates back to the mid-20th century, with early recognition of its industrial potential. Patent records from as early as 1941 by the Celanese Corporation indicate processes involving this compound. Its synthesis was further detailed in a 1989 publication in The Journal of Organic Chemistry, which described its preparation through the aldol (B89426) condensation of ethylene glycol monomethyl ether and formaldehyde. chemicalbook.comguidechem.com

More recently, in April 2024, the compound gained attention in the field of environmental science when it was detected as an unknown substance in the Ruhr river in Germany. nrw.de Subsequent analysis using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) successfully identified the substance as this compound. nrw.de This event led to its inclusion in intensified water monitoring programs starting in July 2024. nrw.de

Current Research Significance and Future Directions

Currently, this compound is a subject of interest in several areas of chemical research, primarily for its role as a solvent and a key component in electrolyte solutions. Its utility as a solvent in organic synthesis is well-established, particularly in facilitating cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions. smolecule.com Its high boiling point and ability to dissolve a wide range of organic compounds make it a valuable medium for these processes. smolecule.com

A significant and emerging area of research is its application in energy storage technologies. smolecule.com Specifically, it is being investigated as a solvent for electrolyte solutions in lithium-ion batteries. smolecule.comrsc.org Its molecular structure, featuring multiple ether linkages, allows for the effective solvation of lithium ions, which is a critical factor for battery performance. rsc.orgnih.gov Research published in 2023 highlighted a novel electrolyte design strategy using this compound to create a unique tridentate chelation with lithium ions, leading to a more stable anion-aggregated solvation shell and improved battery stability. nih.gov

Future research is expected to continue exploring its potential in advanced battery technologies. Further optimization of electrolyte formulations containing this compound could lead to the development of safer and more efficient lithium metal batteries. nih.gov Additionally, its properties as a versatile solvent suggest that new applications in materials science and catalysis may be discovered.

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound extend across multiple disciplines within the chemical sciences, underscoring its interdisciplinary relevance.

Organic Synthesis: It serves as a high-boiling, polar aprotic solvent, providing a suitable environment for a variety of organic reactions. smolecule.com It is also used as a protecting group for aldehydes due to its acetal nature.

Materials Science: Its ability to dissolve polymers makes it useful in the preparation of polymer films and membranes. smolecule.com It can act as a processing solvent for casting polymer solutions, enabling the formation of uniform films. smolecule.com There is also interest in its use for synthesizing fluorinated polymers with enhanced thermal stability.

Electrochemistry: As mentioned, a primary area of its interdisciplinary application is in the development of electrolytes for lithium-ion batteries. smolecule.comrsc.org Its good ionic conductivity and compatibility with electrode materials are key properties being leveraged in this field. smolecule.com The design of novel ether-based solvents like this compound is crucial for improving the stability and performance of high-voltage alkali metal batteries. rsc.org

Environmental Chemistry: The recent detection of this compound in river water has highlighted its relevance in environmental monitoring and the need to understand its fate and transport in aquatic systems. nrw.de

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methoxyethoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRBKBNCFWPVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196131 | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-83-8 | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis-methoxyethoxy methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4431-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,7,10-tetraoxaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS-METHOXYETHOXY METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AU083F9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for BIS(2-METHOXYETHOXY)METHANE

The most common and established methods for synthesizing this compound involve the reaction of an alcohol with an aldehyde, a fundamental process in organic chemistry.

The principal route for producing this compound is through the acid-catalyzed condensation reaction of two equivalents of 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether) with one equivalent of formaldehyde (B43269). chemicalbook.comchemicalbook.com While sometimes referred to as an aldol (B89426) condensation, this reaction is more precisely classified as an acetalization. ontosight.ai

The mechanism proceeds in several distinct steps under acidic conditions: chemistrysteps.comlibretexts.orgwikipedia.org

Protonation of the Carbonyl: The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

Nucleophilic Attack and Hemiacetal Formation: A molecule of 2-methoxyethanol, acting as a nucleophile, attacks the activated carbonyl carbon. Following this attack, a deprotonation step occurs, resulting in the formation of a hemiacetal intermediate. libretexts.orgwikipedia.org This intermediate is a molecule that contains both an ether and an alcohol functional group on the same carbon. libretexts.org

Formation of a Carbocation: The hydroxyl group of the unstable hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgwikipedia.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a resonance-stabilized carbocation is formed. wikipedia.org

Second Nucleophilic Attack: A second molecule of 2-methoxyethanol attacks the carbocation. libretexts.orgwikipedia.org

Final Deprotonation: The final step is the deprotonation of the newly added alcohol group, which regenerates the acid catalyst and yields the final product, this compound. libretexts.org

Etherification represents a broader class of reactions for forming ethers, and while acetalization is the specific route from an aldehyde, other etherification strategies are theoretically applicable. One of the most fundamental methods for forming an ether linkage is the Williamson ether synthesis. masterorganicchemistry.combyjus.com

This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.combyjus.com A potential, though less direct, Williamson synthesis for this compound could theoretically involve the reaction of the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) with a suitable dihalomethane derivative. However, the direct acetalization from formaldehyde is a more straightforward and atom-economical approach. The Williamson synthesis is more commonly employed for preparing unsymmetrical ethers and protecting reactive alcohols. masterorganicchemistry.com

The efficiency of this compound synthesis is highly dependent on reaction conditions and the choice of catalyst. The reaction can be catalyzed by either acids or bases. ontosight.ai

In a documented acid-catalyzed procedure, p-toluenesulfonic acid is used as the catalyst. google.com The reaction is performed by heating 2-methoxyethanol and paraformaldehyde (a solid polymer of formaldehyde) at a specific temperature, followed by the removal of the water byproduct via distillation. google.com This shifting of the equilibrium is a key optimization step. Subsequent purification by distillation under reduced pressure yields a product of high purity. google.com

A specific example of an optimized laboratory-scale synthesis is detailed in the following table:

| Reactant/Catalyst | Molar Mass ( g/mol ) | Amount (g) |

| 2-Methoxyethanol | 76.1 | 1045 |

| Paraformaldehyde | 30.03 | 194 |

| p-Toluenesulfonic acid | 172.2 | 16 |

| Reaction Conditions | ||

| Temperature | 90 °C | |

| Time | 2 hours | |

| Result | ||

| Product | This compound | 758 g |

| Purity | ~99% | |

| Yield | 67% (can exceed 97% with educt recycling) | |

| Data sourced from patent literature detailing the preparation of the compound as a starting material. google.com |

This process demonstrates that by controlling the stoichiometry, catalyst loading, temperature, and by effectively removing water, a high yield and purity of this compound can be achieved. google.com

Advanced Synthetic Approaches and Innovations

Innovations in the synthesis of acetals often focus on improving reaction efficiency and simplifying purification. One advanced approach is the use of acetal (B89532) exchange . This method employs a pre-existing acetal, such as an orthoester, as the donor of the alkoxy group rather than relying on the direct addition of alcohols to an aldehyde. wikipedia.org In this scenario, the water produced during the formation of the target acetal is consumed in a side reaction that hydrolyzes the orthoester reagent. This process simultaneously removes the water byproduct and generates more alcohol reactant in situ, effectively driving the main reaction to completion without the need for physical water removal methods like azeotropic distillation. wikipedia.org

Characterization of Intermediates and Byproducts in Synthesis

The primary intermediate in the synthesis of this compound from formaldehyde and 2-methoxyethanol is the hemiacetal , 2-methoxyethoxymethanol. libretexts.orgwikipedia.org This species is generally unstable and is consumed in the subsequent steps of the reaction. chemistrysteps.com

The main byproduct of the reaction is water . wikipedia.orgontosight.ai From a process efficiency standpoint, any unreacted starting materials, primarily 2-methoxyethanol, can also be considered part of the crude product mixture. google.com However, these are not true byproducts as they can be recovered and recycled into subsequent batches, allowing for theoretical total yields approaching 100%. google.com In related syntheses that might start from or generate chlorinated intermediates, other byproducts like 2-methoxyethyl chloride can be formed. google.com However, in the direct synthesis from formaldehyde and 2-methoxyethanol, the reaction is notably clean, with water being the only significant molecule generated aside from the desired product. ontosight.ai

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound aligns with several core principles of Green Chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgkahedu.edu.inunibo.it

Prevention of Waste: The process is inherently low-waste. It is described as an "economic reaction" where the only true byproduct is water. ontosight.ai By recycling unreacted starting materials, waste is further minimized. google.com This aligns with the first and most important principle of green chemistry. acs.org

Atom Economy: Developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final product. acs.org The addition reaction to form the acetal is highly atom-economical. The reaction is: CH₂O + 2 CH₃OCH₂CH₂OH → CH₂(OCH₂CH₂OCH₃)₂ + H₂O Theoretically, all atoms from the formaldehyde and 2-methoxyethanol, except for those that form the single water molecule, are incorporated into the final product. This is a significant improvement over substitution reactions that generate salt byproducts. acs.orgkahedu.edu.in

Use of Catalysis: The synthesis employs catalytic amounts of acid or base, which are more environmentally benign than using stoichiometric reagents that would be consumed and generate more waste. google.comkahedu.edu.in

Designing Safer Chemicals: The product itself, this compound, is marketed as a "green solvent," serving as a less hazardous alternative to other solvents like N-methyl-2-pyrrolidone (NMP) or glycols. byjus.com This adheres to the principle of designing chemical products to be effective while having minimal toxicity. rjpn.org

Energy Efficiency: While the reaction requires heating, conducting syntheses at ambient pressure and relatively moderate temperatures (e.g., 90°C) contributes to better energy efficiency compared to high-pressure or very high-temperature processes. google.comacs.org

By embodying these principles, the synthesis of this compound serves as a practical example of how green chemistry can be applied to industrial chemical production.

Chemical Reactivity and Mechanistic Studies

Oxidation Reactions of BIS(2-METHOXYETHOXY)METHANE

The presence of multiple ether linkages makes this compound susceptible to oxidation, which can lead to the cleavage of its carbon-oxygen bonds and the formation of various oxygenated products, including carboxylic acids.

The oxidation of this compound to carboxylic acids can be achieved using strong oxidizing agents. One of the most common and effective reagents for this transformation is potassium permanganate (B83412) (KMnO4). dalalinstitute.com While specific documented conditions for the oxidation of this compound are not extensively detailed in the available literature, the general principles of acetal (B89532) and ether oxidation can be applied.

The reaction with potassium permanganate typically proceeds under neutral, acidic, or alkaline conditions. chemicalbook.com Vigorous conditions, such as elevated temperatures and the use of strong oxidizing agents, generally favor the cleavage of the C-C and C-O bonds, leading to the formation of carboxylic acids. chemicalbook.com For instance, the oxidation of the acetal moiety would likely yield 2-methoxyacetic acid as a primary product. The reaction conditions can be tailored to control the extent of oxidation.

| Oxidizing Agent | Typical Conditions | Expected Major Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Acidic, basic, or neutral aqueous solution; often requires heating. | 2-Methoxyacetic acid |

| Chromic Acid (H2CrO4) | Acidic aqueous solution (e.g., Jones oxidation). | 2-Methoxyacetic acid |

| Nitric Acid (HNO3) | Concentrated solution, elevated temperatures. | 2-Methoxyacetic acid and other cleavage products |

The oxidative degradation of this compound is expected to proceed through a free-radical chain mechanism, particularly in the context of atmospheric or auto-oxidation. This process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, as these positions are activated towards radical attack.

A proposed pathway, drawing parallels from the oxidation of similar polyether compounds, involves the following steps:

Initiation: A radical initiator (e.g., a hydroxyl radical in the atmosphere) abstracts a hydrogen atom from a methylene (B1212753) group alpha to an ether oxygen, forming a carbon-centered radical. nih.govnih.gov

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide.

Decomposition: The hydroperoxide intermediates are unstable and can decompose, leading to the cleavage of the C-O and C-C bonds. This decomposition can result in the formation of aldehydes, esters, and ultimately, carboxylic acids like 2-methoxyacetic acid. honeywell.com

Studies on the degradation of the related compound bis(2-chloroethoxy)methane (B104836) have shown that the initial step is hydrogen abstraction by a hydroxyl radical to form a carbon-centered radical, which then reacts with oxygen. nih.gov Subsequent fragmentation of the resulting alkoxy radical leads to various degradation products. nih.gov

Detailed mechanistic investigations specific to this compound are limited. However, studies on the oxidation of ethers and polyethers provide a solid foundation for understanding the process. The oxidation is generally understood to be a free-radical process. nist.govresearchgate.net

The most susceptible sites for hydrogen abstraction are the methylene groups adjacent to the ether oxygens (-O-CH2-CH2-O-). The resulting radical is stabilized by the adjacent oxygen atom. The central methylene group of the acetal (-O-CH2-O-) is also a potential site for initial radical attack.

Quantum chemical calculations on the ozone-initiated oxidation of saturated hydrocarbons and polymers have shown that the process begins with hydrogen atom abstraction, leading to the formation of hydrotrioxides, which then decompose into radical species that drive a complex chain of reactions. organic-chemistry.org This model supports the proposed free-radical pathway for the oxidative degradation of this compound.

Reduction Reactions of this compound

The acetal functional group in this compound is susceptible to reductive cleavage, which can be utilized to form alcohol derivatives.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleaving acetals to yield alcohols. taylorfrancis.comwikipedia.org The reduction of this compound with LiAlH4 is expected to proceed via the reductive cleavage of the C-O bonds of the acetal group.

While specific literature on the reduction of this compound is scarce, the general reactivity of acetals with LiAlH4 is well-established. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH4 with protic solvents like water and alcohols. taylorfrancis.comwikipedia.org Another potent reducing agent that could be employed is Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is comparable in reactivity to LiAlH4 but offers better solubility in aromatic solvents. organic-chemistry.orgwikipedia.org

| Reducing Agent | Typical Solvents | General Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous diethyl ether, Anhydrous tetrahydrofuran (THF) | Typically performed at room temperature or under reflux, followed by a careful aqueous workup. |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene, Tetrahydrofuran (THF) | Soluble in aromatic solvents, often used in refluxing toluene. |

The reduction of this compound with a strong hydride-donating agent like lithium aluminum hydride results in the cleavage of the acetal C-O bonds. This reductive cleavage yields 2-methoxyethanol (B45455) as the primary alcohol derivative. chemistrysteps.comnih.gov

The formation of 2-methoxyethanol is significant as this compound is a widely used industrial solvent and a precursor in various chemical syntheses. chemistrysteps.com

Stereochemical Outcomes of Reduction Reactions

The reduction of acetals is a standard method for the synthesis of ethers. This reaction typically involves the cleavage of a carbon-oxygen bond and the formation of a new carbon-hydrogen bond. For this compound, the reduction process targets one of the two C-O bonds of the central acetal carbon.

This compound is an acyclic and achiral molecule. It does not possess any stereocenters, and its structure is symmetrical around the central methylene group. The two alkoxy groups (2-methoxyethoxy groups) attached to the central carbon are identical.

Due to this molecular symmetry and the absence of any chiral centers, the reduction of this compound does not lead to the formation of stereoisomers. The cleavage of either of the acetal C-O bonds results in the same set of achiral products: 2-methoxyethanol and methyl 2-methoxyethyl ether. Consequently, the concepts of diastereoselectivity or enantioselectivity are not applicable to this specific reaction. The primary outcome is a chemoselective cleavage of the acetal linkage rather than a stereoselective transformation.

Substitution Reactions Involving Ether Functionalities

Nucleophilic Substitution Mechanisms

The ether linkages in this compound, like those in other aliphatic ethers, are generally characterized by their low reactivity towards nucleophiles. The alkoxy group (RO⁻) is a strong base and, therefore, a poor leaving group, which makes direct nucleophilic substitution unfavorable. chemistrysteps.commasterorganicchemistry.com

For a substitution reaction to occur, the ether oxygen must first be protonated by a strong acid, such as HBr or HI. wikipedia.orgucalgary.cayoutube.com This initial acid-base reaction converts the alkoxy group into a neutral alcohol molecule (ROH), which is a much better leaving group. chemistrysteps.commasterorganicchemistry.com

Once the ether is protonated, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the oxygen. wikipedia.orgpressbooks.pub In the case of this compound, all alkyl groups are primary. Nucleophilic substitution at primary carbons strongly favors the Sₙ2 (bimolecular nucleophilic substitution) pathway due to the low steric hindrance and the relative instability of a primary carbocation that would be formed in an Sₙ1 reaction. pressbooks.pub

The Sₙ2 mechanism for the acid-catalyzed cleavage of an ether linkage in this compound proceeds as follows:

Protonation: A lone pair of electrons on one of the ether oxygen atoms attacks a proton (H⁺) from the strong acid, forming a protonated ether (an oxonium ion).

Nucleophilic Attack: A nucleophile, such as a halide ion (e.g., Br⁻ or I⁻) from the acid, then attacks one of the electrophilic carbons adjacent to the protonated oxygen. This attack occurs from the backside, leading to the simultaneous cleavage of the carbon-oxygen bond. ucalgary.ca

The products of this reaction would be an alcohol and an alkyl halide. If the reaction is performed with excess acid and heat, the alcohol product can undergo a subsequent substitution reaction to form another molecule of the alkyl halide.

Stability and Degradation Mechanisms in Various Chemical Environments

Thermal Stability and Decomposition Pathways

This compound is considered stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place away from direct sunlight. sigmaaldrich.com However, like most organic compounds, it is susceptible to decomposition at elevated temperatures. Extremes of temperature should be avoided to maintain its chemical integrity.

While specific high-temperature decomposition studies on this compound are not extensively detailed in the available literature, data on its general stability and on related glyme compounds provide insight. Glyme ethers can form potentially explosive peroxides upon exposure to light and air, and they can undergo decomposition at higher temperatures. nih.gov For instance, the related compound diglyme (B29089) (bis(2-methoxyethyl) ether) is known to decompose at high temperatures, a process that can be accelerated in the presence of active metals. wikipedia.org In the event of thermal decomposition, the molecule is expected to break down, with the primary hazardous decomposition products being carbon oxides (carbon monoxide and carbon dioxide).

| Condition | Observation | Primary Decomposition Products |

|---|---|---|

| Recommended Storage | Stable | N/A |

| High Temperatures | Decomposes | Carbon Oxides (CO, CO₂) |

Hydrolytic Stability and Degradation Products

The stability of this compound is highly dependent on the pH of its environment. The central acetal linkage is susceptible to hydrolysis under both acidic and basic conditions, while being stable at a neutral pH. This reactivity is characteristic of acetals, which are often used as protecting groups for aldehydes and ketones in organic synthesis precisely because they are stable to bases but can be readily removed by acid. chemistrysteps.com

Research indicates that the hydrolytic half-life of this compound is less than 24 hours at pH 2 or pH 12. In contrast, related chloro-analogs show very slow hydrolysis in pure water, highlighting the role of acid or base catalysis in the degradation of the methoxy (B1213986) compound. nih.gov

Acid-Catalyzed Hydrolysis Mechanism:

The hydrolysis of acetals in acidic conditions is a well-established reversible reaction. researchgate.netorganicchemistrytutor.com The mechanism proceeds through the following steps:

Protonation: One of the acetal oxygen atoms is protonated by an acid (H₃O⁺), converting it into a good leaving group (an alcohol). chemistrysteps.com

Formation of an Oxocarbenium Ion: The alcohol molecule departs, and the resulting cation is stabilized by resonance from the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, yielding a hemiacetal and regenerating the acid catalyst.

Repeat: The process repeats for the second alkoxy group, ultimately releasing the original aldehyde and two molecules of the alcohol.

Degradation Products:

The complete hydrolysis of one molecule of this compound yields one molecule of formaldehyde (B43269) and two molecules of 2-methoxyethanol.

| pH Condition | Stability | Half-life | Degradation Products |

|---|---|---|---|

| Acidic (e.g., pH 2) | Unstable | < 24 hours | Formaldehyde, 2-Methoxyethanol |

| Neutral (e.g., pH 7) | Stable | Not readily hydrolyzed | N/A |

| Basic (e.g., pH 12) | Unstable | < 24 hours | Formaldehyde, 2-Methoxyethanol |

Photochemical Degradation Studies

While direct photochemical degradation studies on this compound are not extensively available in the reviewed literature, insights can be drawn from research on structurally analogous compounds, such as haloethers. The atmospheric fate and photochemical behavior of these related compounds are influenced by their reaction with photochemically generated hydroxyl radicals (•OH).

For instance, the haloether bis(2-chloroethoxy)methane is reported to have an estimated atmospheric half-life of 10 hours due to its reaction with hydroxyl radicals. nih.gov This suggests that such compounds are not persistent in the atmosphere and undergo relatively rapid degradation. Direct photolysis is not considered a significant degradation pathway for bis(2-chloroethoxy)methane in the atmosphere or surface waters, as it lacks chromophores that absorb light in the visible or ultraviolet regions of the electromagnetic spectrum. nih.gov

Mechanistic studies on the photocatalytic degradation of bis(2-chloroethoxy)methane, particularly in the presence of titanium dioxide (TiO2) and UV-A radiation, provide a potential model for the degradation pathways of similar ether compounds. nih.gov In these studies, nearly complete degradation (99.5%) of bis(2-chloroethoxy)methane was observed after 16 hours of UV irradiation. nih.gov

The proposed degradation mechanism initiates with the abstraction of a hydrogen atom from the ether molecule by a hydroxyl radical, leading to the formation of a carbon-centered radical. nih.gov This radical then reacts with molecular oxygen (O2) to form a peroxyl radical. Subsequent reactions between peroxyl radicals can produce an alkoxy radical. The degradation cascade proceeds through the β-bond fragmentation of this alkoxy radical, resulting in the formation of various intermediate products. nih.gov This initial step of hydrogen abstraction by hydroxyl radicals is a common and critical process in the atmospheric degradation of many volatile organic compounds, including ethers.

Applications in Advanced Materials Science

Polymer Chemistry and Polymer Film Preparation

In polymer science, the selection of an appropriate solvent is critical as it directly influences the processing and final properties of polymer-based materials. BIS(2-METHOXYETHOXY)METHANE has been identified as a valuable tool in this context, particularly in the preparation of polymer films and membranes. smolecule.com

This compound functions as an effective processing solvent for a variety of polymers. Its efficacy stems from a combination of its physical and chemical properties. The presence of ether groups imparts polarity, enabling it to dissolve a wide spectrum of both polar and non-polar polymers, while its aliphatic chain ensures good miscibility. smolecule.com This broad solvency profile makes it a versatile medium for creating polymer solutions, a crucial first step in the solvent casting method for film preparation. Furthermore, its high boiling point is advantageous in processing, minimizing evaporative losses during the dissolution and casting stages. smolecule.com

The use of this compound as a processing solvent plays a role in achieving desired film characteristics. Its ability to effectively dissolve polymers facilitates the formation of homogeneous solutions, which is a prerequisite for producing uniform and well-defined films upon solvent evaporation. smolecule.com The solvent's evaporation rate and its interaction with the polymer chains during the drying process are key factors that determine the final morphology of the film, including its surface smoothness and internal structure. While it is utilized to create uniform films, detailed research quantifying its specific impact on film morphology, such as surface topology or the degree of crystallinity, is not widely available in the reviewed scientific literature. A related fluorinated compound, Methane (B114726), bis(2-(2-fluoroethoxy)ethoxy)-, has been noted for its potential to create films with desirable mechanical properties like flexibility due to its ether linkages, though specific studies on this compound are limited.

The mechanical properties of a polymer film, such as its tensile strength, flexibility, and durability, are paramount for its application. These properties are influenced by the polymer's intrinsic nature and the processing conditions, including the solvent used for casting. While the flexible ether linkages in molecules similar to this compound are theorized to contribute positively to the mechanical properties of resulting materials, specific academic studies detailing the quantitative effects of using this compound as a solvent on the enhanced mechanical properties of polymer films are not prevalent in the existing literature.

Electrolyte Solutions for Energy Storage Devices

A significant and innovative application of this compound is in the field of electrochemistry, specifically in the formulation of electrolytes for advanced energy storage systems like lithium-ion batteries.

Recent research has highlighted the potential of this compound as a novel electrolyte solvent for stabilizing lithium metal batteries. researchgate.net In a 2023 study, it was used as a key component in an electrolyte formulation with Lithium Bis(fluorosulfonyl)imide (LiFSI). researchgate.net The unique molecular architecture of this compound, with its multiple oxygen coordination sites, allows it to form a distinctive "tridentate chelation" with lithium ions (Li⁺). researchgate.net This coordination is different from traditional bidentate solvents like 1,2-dimethoxyethane (B42094) (DME). researchgate.net The tridentate structure creates a more pronounced steric hindrance in the lithium ion's solvent shell, which is believed to facilitate improved battery performance. researchgate.net

The tridentate chelation of this compound with lithium ions directly influences the electrolyte's properties and, consequently, the battery's performance. This coordination pattern helps to form an anion-aggregated solvation shell, which enhances the stability of the interface between the electrode and the electrolyte and improves the de-solvation kinetics of the lithium ions. researchgate.net This leads to significant improvements in battery stability and longevity.

Research findings demonstrate that an electrolyte based on this compound enables ultra-stable cycling. researchgate.net When paired with a LiFePO₄ cathode, full cells exhibited remarkable performance over a wide temperature range and maintained high capacity over hundreds of cycles. researchgate.net

Below are tables summarizing the performance improvements observed in lithium metal batteries using a this compound-based electrolyte compared to standard electrolytes.

Table 1: Cycling Stability of Lithium Metal Batteries

Data sourced from a 2023 study on tailored solvation sheaths for stable lithium metal batteries. researchgate.net

Table 2: Comparative Electrochemical Properties

| Property | LiFSI in this compound (BME) | LiFSI in 1,2-dimethoxyethane (DME) | LiFSI in Ethylene (B1197577) Carbonate:Dimethyl Carbonate (EC:DMC) |

|---|---|---|---|

| Li⁺ Coordination | Tridentate | Bidentate | N/A |

| Li-O Bond Length (Avg.) | 2.36 Å | 1.80 Å | N/A |

| Effect on Solvation Shell | Anion-aggregated, enhanced stability | Standard solvation | Standard solvation |

Data derived from studies on electrolyte solvation and coordination. researchgate.netresearchgate.net

Interfacial Stability with Electrode Materials

The molecular structure of this compound, featuring multiple ether linkages, contributes to its effectiveness in solvating lithium ions and its compatibility with common electrode materials. Research has shown that the properties of an electrolyte solvent can be leveraged to create a more stable and robust SEI layer. rsc.org Good interfacial stability, as observed between electrodes and electrolytes containing compounds like this compound, is essential for maintaining the structural integrity of the electrode and facilitating efficient electrochemical reactions over numerous charge-discharge cycles. mdpi.com This stability minimizes undesirable side reactions that can lead to capacity fading and increased internal resistance. mdpi.com

Mitigation of Polysulfide Shuttle Effect in Li/S Batteries

A significant challenge in the commercialization of high-energy-density Lithium-Sulfur (Li/S) batteries is the "polysulfide shuttle" effect. rsc.orgmdpi.com This phenomenon involves the dissolution of intermediate lithium polysulfide species (Li₂Sₙ, where 4 ≤ n ≤ 8) into the liquid electrolyte during the battery's discharge process. mdpi.com These soluble polysulfides can migrate from the sulfur cathode to the lithium metal anode, where they react chemically, leading to the irreversible loss of active material, low coulombic efficiency, and rapid capacity degradation. mdpi.comtdl.org

Electrolyte engineering is a primary strategy to suppress this detrimental effect. The properties of the electrolyte solvent, such as this compound, play a critical role in this context. The solvent's ability to dissolve and coordinate with lithium polysulfides influences their mobility and reactivity. rsc.org By modifying the electrolyte composition, it is possible to control the solubility and diffusion of polysulfides, thereby physically and chemically impeding their shuttle between the electrodes. rsc.orgresearchgate.net The goal is to confine the polysulfides to the cathode side, preventing their parasitic reactions at the anode. tdl.orgresearchgate.net While direct studies detailing this compound's specific efficacy are emerging, its fundamental properties as a glyme-like solvent suggest its potential to influence the polysulfide solvation environment, a key factor in mitigating the shuttle effect.

Design of Solvation Sheaths for Battery Optimization

The performance of an electrolyte in a battery is fundamentally governed by the interactions between the solvent molecules, salt ions, and any additives at a molecular level. The immediate coordination environment of a cation (like Li⁺) by solvent molecules is known as the solvation sheath. researchgate.net The structure and stability of this sheath dictate crucial electrolyte properties, including ionic conductivity, viscosity, and electrochemical stability, which in turn impact battery performance. researchgate.net

Development of Advanced Membranes

Polyphosphazene Polymer Chemistries (e.g., MEEP)

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a flexible backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tailored by attaching various organic side groups to the phosphorus atoms. epa.gov One of the most well-studied polyphosphazenes for ion transport and membrane applications is Poly[bis((2-methoxyethoxy)ethoxy)phosphazene], commonly known as MEEP. researchgate.netmdpi.com

The synthesis of MEEP involves a two-step process. First, polydichlorophosphazene is synthesized through the ring-opening polymerization of hexachlorocyclotriphosphazene. In the second step, the reactive chlorine atoms on the polymer backbone are substituted by a nucleophile, 2-(2-methoxyethoxy)ethanol. epa.gov This process grafts the flexible, ion-coordinating methoxyethoxyethoxy side chains onto the phosphazene backbone. epa.gov The resulting MEEP polymer is an amorphous material with a very low glass transition temperature (Tg) of approximately -81°C, which imparts high segmental motion and flexibility, properties conducive to ionic conductivity. researchgate.net Due to these characteristics, MEEP is a promising candidate for use as a solid polymer electrolyte in flexible solid-state lithium-ion batteries. researchgate.netgriffith.edu.au

**4.3.2. Selectivity for Gas Separation (e.g., CO₂/N₂) **

Membrane-based gas separation is an energy-efficient and environmentally friendly alternative to traditional methods like chemical absorption or cryogenic distillation for capturing carbon dioxide (CO₂). mdpi.com The performance of a membrane is determined by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another). energy.gov

Polyphosphazene membranes, particularly those based on MEEP, have demonstrated significant potential for CO₂ separation. mdpi.com The ether linkages in the side chains of MEEP have a strong affinity for CO₂, facilitating its transport through the membrane. Research has shown that MEEP exhibits high selectivity for CO₂ over other gases like nitrogen (N₂), which is a major component of flue gas from power plants. mdpi.com This high selectivity is crucial for efficiently capturing CO₂ from industrial emissions. mdpi.commdpi.com

Below is a table comparing the CO₂/N₂ separation performance of different membrane types, highlighting the effectiveness of MEEP-based systems.

| Membrane Material | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Notes |

| MEEP | High | High | Exhibits high selectivity due to favorable CO₂ interaction. mdpi.com |

| Pebax | Moderate-High | Moderate | A common polymer used for CO₂ separation. mdpi.com |

| Polyimide | Low-Moderate | High | Often shows a trade-off between permeability and selectivity. |

| Inorganic Zeolites | Variable | Very High | Can offer excellent selectivity but may be costly and difficult to fabricate. mdpi.com |

Note: "High," "Moderate," and "Low" are qualitative descriptors used for comparative purposes based on literature. Actual values can vary significantly with specific material synthesis and operating conditions.

Life Cycle Assessment of Membrane Materials

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. For emerging technologies like advanced separation membranes, LCAs are crucial for ensuring that they offer a genuine environmental benefit over conventional technologies. mdpi.com

A comprehensive LCA was performed to assess the life cycle feasibility of MEEP polymer material for CO₂ capture compared to other selective membranes and separation processes. The study evaluated environmental impacts across various categories, including global warming potential (GWP). The results indicated that MEEP-based membrane processes are environmentally favorable. mdpi.com

The key findings from the LCA are summarized in the table below:

| Technology Comparison | CO₂ Emission Reduction (MEEP vs. Alternative) | Key Contributor to Environmental Impact |

| MEEP vs. Pebax-based membranes | MEEP processes emit at least 42% less equivalent CO₂. mdpi.com | For MEEP: Electrical energy consumption. For Pebax: The membrane material itself. mdpi.com |

| MEEP vs. Conventional separation | MEEP processes produce 34–72% less CO₂. mdpi.com | Conventional processes often have high energy consumption and use chemical solvents. |

In all studied categories, MEEP-based membranes reported lower emissions than both Pebax-based membranes and conventional separation processes, underscoring their potential as a more sustainable technology for carbon capture. mdpi.com

Other Emerging Materials Applications

Beyond established uses, this compound, also known as 2,5,7,10-Tetraoxaundecane, is gaining attention for its potential in several emerging areas of materials science. Its unique properties as a solvent and a reagent are being explored in the development of next-generation energy storage devices, advanced polymer films, and novel nanomaterials.

Electrolytes for Advanced Battery Systems

A significant and promising application of this compound is as a key component in electrolyte formulations for advanced lithium-ion batteries and beyond. As a member of the glyme family of solvents, it possesses a molecular structure with multiple ether linkages that can effectively solvate lithium ions, a critical factor for battery performance. Research is focused on leveraging these properties to create safer and more efficient energy storage solutions.

Recent research into structurally similar acetal-based electrolytes has provided insights into their potential performance. A 2025 study investigated the performance of a monofluorinated acetal (B89532), bis(2-fluoroethoxy)methane (F2DEM), which shares a core acetal backbone with this compound. The study highlights how modifications to this backbone can significantly impact battery performance, including ionic conductivity and cycling stability. nih.gov In comparative studies, the F2DEM electrolyte demonstrated improved capacity retention in lithium iron phosphate (B84403) (LFP) pouch cells compared to both a non-fluorinated acetal and a highly fluorinated ether electrolyte, underscoring the potential of this class of compounds. nih.gov

Interactive Data Table: Comparative Performance of Acetal-Based Electrolytes

Note: Data is based on research on structurally similar acetal-based electrolytes and is presented to illustrate the potential performance characteristics of this class of compounds in lithium metal batteries. F2DEM is a monofluorinated analogue of this compound. nih.gov

The findings suggest that the acetal backbone of compounds like this compound offers a promising platform for developing high-performance electrolytes for next-generation lithium metal batteries. nih.gov

Processing Solvent for Polymer Films and Membranes

The ability of this compound to dissolve a variety of polymers makes it a useful processing solvent in the fabrication of polymer films and membranes. Its effectiveness stems from its polarity, imparted by the ether groups, combined with an aliphatic character that allows for good miscibility with a range of materials. This dual nature enables it to act as a casting solvent for polymer solutions, facilitating the formation of uniform and consistent films.

The choice of casting solvent is a critical parameter in membrane formation as it significantly influences the final morphology, porosity, and performance of the membrane. mdpi.commdpi.com Solvents with good polymer interaction can lead to the formation of dense or porous structures depending on the casting and quenching conditions. There is also research interest in utilizing this compound for the synthesis of specialized polymers, such as fluorinated polymers with enhanced thermal stability.

Role in Nanomaterial Synthesis

Glyme solvents, including this compound, have been utilized as reaction media for the synthesis of functionalized metal and nonmetal nanoparticles. nih.gov Research has shown that the choice of glyme can influence the size of the resulting nanoparticles. For instance, studies on the synthesis of Germanium (Ge) nanoparticles have demonstrated that the chain length of the glyme solvent affects the final particle size, with shorter-chain glymes producing larger particles. nih.gov This suggests that this compound could be employed to control the dimensions of nanocrystals during their synthesis. nih.gov

Furthermore, glymes can act as antisolvents in the production of unique supramolecular assemblies, such as metallogels. The addition of a glyme to a coinage-metal thiolate solution can induce the rapid precipitation of a rigid supramolecular structure. proquest.com These glyme-synthesized nanomaterials are being explored for a variety of applications, from additive manufacturing to antimicrobial uses. proquest.com The potential for this compound to be used in heterogeneous catalysis is also an area of interest, with its properties suggesting it could be a suitable medium for catalytically driven reactions. smolecule.com

Role As a Solvent in Organic Synthesis and Industrial Processes

General Solvent Properties in Organic Synthesis

The efficacy of bis(2-methoxyethoxy)methane as a solvent in organic synthesis stems from a combination of its physical and chemical characteristics. These properties make it a suitable medium for a variety of chemical transformations.

This compound exhibits high solvency for a wide array of organic compounds. smolecule.com This is attributed to the presence of ether groups within its molecular structure, which impart polarity, enabling it to dissolve a broad spectrum of both polar and non-polar substances. smolecule.com Its aliphatic chain contributes to good miscibility with non-polar materials. smolecule.com Furthermore, it is fully miscible in water and soluble in solvents like methanol (B129727) and N,N-Dimethylformamide. chemicalbook.comechemi.comguidechem.com This broad solvency profile makes it an effective medium for various reactions in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H16O4 |

| Molecular Weight | 164.20 g/mol abcr.com |

| Appearance | Colorless clear liquid |

| Boiling Point | 181.3°C at 760 mmHg chemnet.com |

| Density | 0.995 g/cm³ abcr.comchemdad.com |

| Flash Point | 77.5°C chemnet.comchemsrc.com |

| Water Solubility | Fully miscible chemicalbook.comechemi.comguidechem.com |

This table is interactive. Click on the headers to sort the data.

A key advantage of this compound in synthetic applications is its low volatility and high boiling point of 181.3°C at 760 mmHg. chemnet.com These characteristics are crucial for minimizing solvent loss through evaporation during chemical reactions, particularly those requiring elevated temperatures. smolecule.com This ensures that the reaction volume remains stable, leading to greater efficiency and reproducibility. smolecule.com

Facilitation of Specific Coupling Reactions

Research has demonstrated the effectiveness of this compound as a solvent for several important palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. smolecule.com

This compound has been successfully employed as a solvent in Suzuki-Miyaura couplings. smolecule.com This reaction forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The ability of this compound to dissolve both the organic substrates and the palladium catalyst contributes to its effectiveness in this context. smolecule.comatamanchemicals.com

The compound also serves as a suitable solvent for Stille couplings. smolecule.com This reaction involves the coupling of an organotin compound with an sp2-hybridized organic halide, catalyzed by palladium. uwindsor.ca Similar to Suzuki-Miyaura couplings, the solvent's properties facilitate the dissolution of the necessary reagents and catalyst, promoting an efficient reaction environment. smolecule.comatamanchemicals.com

This compound is utilized as a solvent in Heck reactions. smolecule.com This palladium-catalyzed reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. The use of a high-boiling solvent like this compound is often advantageous for Heck reactions, which can require elevated temperatures to proceed effectively.

Applications in Pharmaceutical Intermediates and Fine Chemical Synthesis

This compound, also known by its IUPAC name 1-methoxy-2-(2-methoxyethoxymethoxy)ethane or as 2,5,7,10-Tetraoxaundecane (TOU), serves as a valuable component in the synthesis of pharmaceutical and fine chemical intermediates. smolecule.comchemicalbook.com Its utility stems from its nature as a dipolar, aprotic, and inert solvent, which is effective in dissolving a wide array of organic compounds. smolecule.comcoolex.de

The compound is particularly noted for its role in the preparation of halogenated ethers, which are important intermediates for creating pharmaceuticals and fungicides. google.comgoogle.com For instance, it is a precursor in the synthesis of 2-methoxyethoxymethyl chloride, a compound used to introduce the "MEM" protective group in organic synthesis. google.comgoogle.com This protective group is notably used in the preparation of Brefeldin A, a fungicide. google.com

The broader class of chemicals to which this compound belongs, glymes, are recognized for their utility in pharmaceutical production. federalregister.govcbsnews.com Glymes are favored for their high chemical and thermal stability, making them suitable for various reaction types common in fine chemical synthesis, including Grignard reactions, reductions, and coupling reactions. coolex.denih.gov The specific structure of this compound, with its two methoxyethoxy groups, enhances its solubility and reactivity, making it valuable for research and industrial applications. smolecule.com

Suppliers in the chemical market position this compound as a key research chemical and an intermediate for custom synthesis in the pharmaceutical sector. sincerechemical.comchemicalbook.comlookchem.comtoocle.comtianfuchem.com

Industrial Applications Beyond Research

Beyond its laboratory and research applications, this compound has several industrial uses. It is registered under the REACH regulation for production and/or import in the European Economic Area at a volume of 100 to 1,000 tonnes per year. nrw.de

One of its primary industrial functions is as a versatile, environmentally friendly solvent. made-in-china.comhaihangchem.com It is commonly found in products such as inks and cured coatings. made-in-china.comhaihangchem.com Its properties also make it suitable for use in antifreeze products, fillers, and lubricants. nrw.de

The broader category of glymes, including this compound, has a wide range of industrial applications. nih.govrsc.org These include use as solvents for resins, lacquers, and in the production of plastic resins. federalregister.gov They are also employed in gas scrubbing, cleaning products, adhesives, and electronics. federalregister.govnih.govrsc.org Specifically, BIS(2-CHLOROETHOXY) METHANE (B114726), a related compound, is used as a solvent and as an intermediate in the synthesis of polysulfide rubber. nj.gov

The table below summarizes some of the key industrial applications for this compound and related glymes.

| Application Area | Specific Use | Reference |

| Coatings & Inks | Solvent for inks and cured coatings | made-in-china.com, haihangchem.com |

| Automotive & Machinery | Component in antifreeze products and lubricants | nrw.de |

| Manufacturing | Solvent for resins, lacquers, and plastic production | federalregister.gov |

| Environmental | Gas scrubbing agent | federalregister.gov, nih.gov |

| Consumer & Industrial Products | Component in cleaning products and adhesives | nih.gov, rsc.org |

| Electronics | Used in electronics manufacturing and batteries | federalregister.gov, nih.gov |

| Rubber Production | Intermediate for polysulfide rubber (related compound) | nj.gov |

Environmental Fate and Ecotoxicological Research

Occurrence and Detection in Aquatic Environments

The detection of Bis(2-methoxyethoxy)methane, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, in water bodies has been a relatively recent development, highlighting the efficacy of advanced environmental monitoring techniques.

Intensified water monitoring programs have been crucial in identifying the presence of this compound. As part of a dedicated monitoring effort, an initially unknown substance was detected in the Ruhr River near Hattingen, Germany, on April 16, 2024. nrw.de Subsequent analysis using sophisticated methods, including Solid Phase Extraction-Gas Chromatography-Mass Spectrometry (SPE-GC-MS) and High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS), conclusively identified the compound as this compound. nrw.de Following this identification, the substance was officially included in the calibration for intensified water monitoring beginning in July 2024. nrw.de

Monitoring activities in the Ruhr River have established initial data on the concentration of this compound. The concentrations were initially estimated using 1,4-dichlorobenzene (B42874) as an internal standard before the compound's formal identification. nrw.de

Key findings from the monitoring include:

A maximum concentration of 28 µg/L was measured in a composite sample from Hattingen. nrw.de

In Mülheim an der Ruhr, a peak concentration of 16 µg/L was recorded. nrw.de

Samples taken upstream in Fröndenberg showed no detectable levels of the compound. nrw.de

These detected levels repeatedly surpassed the general prevention value of 0.1 µg/L for drinking water resources. nrw.de

The table below summarizes the reported concentrations from the intensified water monitoring in the Ruhr River.

| Location | Date (2024) | Concentration (µg/L) |

| Hattingen | April 16 | 28 |

| Mülheim an der Ruhr | April 17 | 16 |

| Fröndenberg | Various | Not Detected |

Data sourced from the State Agency for Nature, Environment and Consumer Protection NRW (LANUV). nrw.de

The investigation into the presence of this compound in the Ruhr River points towards industrial discharges as a likely origin. The compound is registered under the European REACH regulation, with production and/or importation in the European Economic Area estimated at 100 to 1,000 tonnes annually. nrw.de Its primary uses are as a solvent and as a component in various industrial and consumer products, including antifreeze, coatings, fillers, and lubricants. nrw.de To pinpoint the specific source of the contamination, German water authorities plan to conduct temporary monitoring of wastewater discharges in the affected areas of the Ruhr. nrw.de

Biodegradation Studies

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, particularly biodegradation.

According to data available from the European Chemicals Agency (ECHA), this compound is not considered to be readily biodegradable. nrw.deeuropa.eu This classification suggests that the compound does not break down quickly or easily by microorganisms in standard tests designed to simulate environmental conditions.

The lack of ready biodegradability indicates a potential for the compound to persist in the environment. nrw.deeuropa.eu Substances that are not readily biodegradable can remain in aquatic systems for longer periods, increasing the potential for transport and exposure. However, specific studies detailing the long-term environmental half-life and persistence of this compound were not found in the reviewed literature. Ecotoxicological data from ECHA indicates that a high potential for bioaccumulation is not expected. nrw.de

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for this compound to bioaccumulate is considered low. nrw.de This assessment is based on its log Kow (octanol-water partition coefficient), which is a key indicator of a substance's tendency to accumulate in the fatty tissue of organisms. umweltbundesamt.de For substances like this compound, which have a low log Kow, the likelihood of significant bioaccumulation is minimal. umweltbundesamt.deatamanchemicals.com

Aquatic Ecotoxicity Assessments

Ecotoxicity studies are essential to determine the potential harm a substance can cause to aquatic life.

Acute Toxicity to Algae, Water Fleas, and Fish

Acute toxicity tests expose organisms to a substance for a short period to determine its immediate effects. For this compound, available data from the European Chemicals Agency (ECHA) indicates no acute toxicity to algae, daphnia (water fleas), and fish at concentrations up to the three-digit mg/L range. nrw.de This suggests that the compound is practically non-toxic to these aquatic species in short-term exposures. atamanchemicals.com

| Test Organism | Toxicity Endpoint | Result |

| Algae | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |

| Water Fleas (Daphnia) | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |

| Fish | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |

Regulatory Frameworks and Monitoring Programs

The detection of this compound in the environment has prompted its inclusion in some monitoring programs. For instance, following its detection in the Ruhr river in Germany on April 16, 2024, the substance was included in the calibration of the intensified water monitoring program (INGO) in July 2024. nrw.de This program monitors concentrations in the range of 0.5 to 4.5 µg/L. nrw.de

Currently, there are no legally binding limit values specifically for this compound in drinking water. nrw.de In the absence of specific regulations, a general prevention value of 0.1 µg/L is often used for the assessment of drinking water production. nrw.de The substance's properties, such as being very mobile and not easily biodegradable, classify it as potentially relevant to drinking water. nrw.de

The Water Framework Directive (WFD) provides a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater. It sets environmental quality standards (EQS) for priority substances to achieve good chemical status of water bodies. riwa-maas.org While this compound is not explicitly listed as a priority substance, its detection has led to its consideration as a candidate for drinking water relevance, recommending its monitoring in water sources. riwa-maas.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of bis(2-methoxyethoxy)methane. It allows for the isolation of the compound from complex mixtures, a necessary step for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/EI-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of this compound, particularly in environmental samples. nrw.de In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, the compound is fragmented and ionized, typically through electron ionization (EI), and the resulting mass spectrum provides a unique fingerprint for identification.

For instance, the identification of this compound in the Ruhr river was achieved using GC-EI-MS. nrw.de The method's specificity is enhanced by comparing the retention time and the fragmentation pattern of the analyte to that of a known reference standard. nrw.de Programmed temperature gas chromatography (PTGC) can also be utilized to determine the emergence temperature of the compound, further aiding in its identification. nih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) serves as a complementary and confirmatory technique for the analysis of this compound. nrw.de This method is particularly useful for compounds that may not be volatile enough for GC or for cross-validation of GC-MS results. HPLC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. The high-resolution mass spectrometer then provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and confirming its identity. whiterose.ac.uk The use of HPLC-HRMS was crucial in the definitive identification of this compound in recent environmental monitoring efforts. nrw.denrw.de

Sample Preparation Methods for Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in environmental samples, such as water. These methods aim to concentrate the analyte and remove interfering substances from the matrix.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of this compound from aqueous samples. nrw.de This method involves passing the water sample through a cartridge containing a solid adsorbent material. The analyte is retained on the adsorbent while the bulk of the water and other impurities pass through. The trapped analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract ready for chromatographic analysis. The detection of this compound in the Ruhr river, for example, was carried out using SPE followed by GC-MS analysis. nrw.denrw.de

Spectroscopic Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. ambeed.comtianfuchem.comapolloscientific.co.ukbldpharm.comnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This information is invaluable for confirming the compound's structure and purity. The chemical shifts and coupling patterns observed in the NMR spectra can be compared with data from reference standards or predicted values to verify the identity of the synthesized or isolated compound. tianfuchem.com

Development of Reference Standards and Calibration

The development and use of certified reference standards are fundamental to the accurate quantification of this compound. vwr.comtajhizkala.ir These standards are highly pure samples of the compound that are used to calibrate analytical instruments and validate analytical methods. tajhizkala.ir

In recent environmental monitoring programs, following the detection of this compound, the substance was incorporated into the calibration systems for intensified water monitoring. nrw.de Calibration curves are generated by analyzing a series of standards at known concentrations. For example, the calibration for this compound in water monitoring has been established in the concentration range of 0.5 to 4.5 micrograms per liter (µg/L). nrw.denrw.de This allows for the accurate determination of the compound's concentration in unknown samples by comparing its analytical response to the calibration curve. nrw.de Prior to the availability of a specific reference standard, concentrations were sometimes estimated using an internal standard, such as 1,4-dichlorobenzene (B42874). nrw.denrw.de

Computational Chemistry and Theoretical Studies

Molecular Structure and Conformation Analysis

Molecular structure and conformation analysis focuses on determining the three-dimensional arrangement of atoms in a molecule and the different spatial orientations, or conformations, that the molecule can adopt due to the rotation around its single bonds. Understanding the preferred conformations is crucial as it influences the physical and chemical properties of the compound.

A detailed conformational analysis of BIS(2-METHOXYETHOXY)METHANE would involve identifying the most stable geometries and the energy barriers between different conformational states. However, specific studies detailing these aspects for this compound are not found in the current scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can provide a wealth of information, from spectroscopic predictions to insights into chemical reactivity.

Quantum chemical methods are frequently used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Despite the utility of these predictive methods, specific quantum chemical calculations for the spectroscopic properties of this compound have not been reported in the available literature.

This area of study involves examining the distribution of electrons within the molecule to understand its stability, polarity, and potential for chemical reactions. Descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges are calculated to predict sites of electrophilic or nucleophilic attack and to generally gauge the molecule's reactivity.

A thorough search of scientific databases indicates that dedicated studies on the electronic structure and reactivity of this compound have not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as solvent effects and conformational changes.

MD simulations are particularly well-suited for investigating how a solute molecule like this compound interacts with various solvents at a molecular level. These simulations can elucidate the structure of the solvation shell, the dynamics of solvent exchange, and the thermodynamics of the dissolution process.

Currently, there are no specific molecular dynamics simulation studies in the published literature that focus on the solvent interactions and dissolution mechanisms of this compound.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling involves the use of computational methods to predict the feasibility and rate of chemical reactions. Thermodynamic modeling can determine the change in Gibbs free energy to assess whether a reaction is spontaneous, while kinetic modeling helps to elucidate reaction mechanisms and calculate activation energies and reaction rates.

Detailed thermodynamic and kinetic modeling studies for reactions involving this compound are not available in the scientific literature. Such studies would be beneficial for understanding its stability and reactivity in various chemical environments.

Data Tables

The following tables are included as per the structural requirements of this article. However, due to the lack of specific research on this compound, no data is available to populate them.

Table 1: Predicted Spectroscopic Properties of this compound

| Spectroscopic Property | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Table 2: Calculated Electronic Properties of this compound

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Table 3: Molecular Dynamics Simulation Parameters for this compound in Water

| Simulation Parameter | Value |

|---|---|

| Force Field | Data not available |

| Solvent Model | Data not available |

| Simulation Time (ns) | Data not available |

| Ensemble | Data not available |

Table 4: Modeled Thermodynamic and Kinetic Data for a Representative Reaction

| Reaction Parameter | Value |

|---|---|

| Reaction Enthalpy (ΔH, kJ/mol) | Data not available |